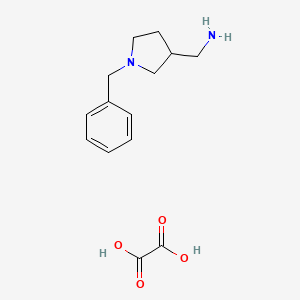

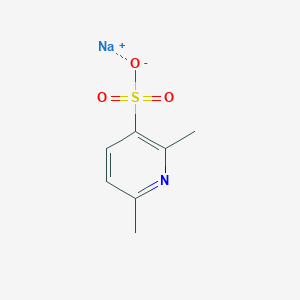

![molecular formula C11H10O4 B1286395 Ácido 1-(benzo[d][1,3]dioxol-5-il)ciclopropanocarboxílico CAS No. 862574-89-8](/img/structure/B1286395.png)

Ácido 1-(benzo[d][1,3]dioxol-5-il)ciclopropanocarboxílico

Descripción general

Descripción

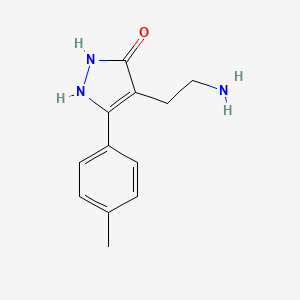

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid is a compound that features a cyclopropane ring attached to a carboxylic acid group, with a benzo[d][1,3]dioxol-5-yl substituent. This structure is of interest due to the presence of the strained cyclopropane ring, which can impart unique chemical properties and reactivity. The benzo[d][1,3]dioxol-5-yl group is also noteworthy as it is a moiety present in various bioactive compounds.

Synthesis Analysis

The synthesis of related cyclopropane-containing compounds has been demonstrated through different methodologies. For instance, 1,1-cyclopropane aminoketones, which share the cyclopropane core with the compound of interest, were synthesized using a tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, employing DBU as the base in dichloromethane . Although this method does not directly apply to the synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid, it provides insight into potential synthetic routes involving cyclopropane rings.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes was confirmed by elemental analysis, infrared (IR), 1H nuclear magnetic resonance (1H-NMR), and 13C nuclear magnetic resonance (13C-NMR) spectroscopy . These techniques could similarly be applied to analyze the structure of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid.

Chemical Reactions Analysis

Cyclopropane-containing compounds are known to undergo various chemical reactions due to the strain in the three-membered ring. The Wittig olefination reaction has been used to synthesize cyclopropyl amino acids from cyclopropane carboxylates, indicating that such compounds can participate in carbon-carbon double bond-forming reactions . This suggests that 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid could also be amenable to similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can be quite distinct due to the ring strain and substituents attached to the cyclopropane core. For instance, the radical polymerization of difunctional 2-vinyl-cyclopropanes has been shown to result in hard, transparent, crosslinked polymers, with the polymerization process causing a slight expansion in volume . These findings provide a glimpse into the potential properties of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid, although specific properties would need to be empirically determined.

Aplicaciones Científicas De Investigación

Tratamiento de la fibrosis quística

Este compuesto se ha investigado como un modulador de los transportadores de casete de unión a ATP en el tratamiento de la fibrosis quística. Los derivados del ácido 1-(benzo[d][1,3]dioxol-5-il)ciclopropanocarboxílico han mostrado potencial para abordar el transporte defectuoso de cloruro en pacientes con fibrosis quística .

Actividad anticancerígena

Los investigadores han diseñado derivados de este compuesto con moieties heteroarílicas fusionadas en 3-N. Estos derivados se han sintetizado y evaluado por su actividad anticancerígena contra varias líneas celulares cancerosas, incluyendo cáncer de próstata, páncreas y leucemia linfoblástica aguda. Algunos derivados han mostrado valores de IC50 prometedores, lo que indica potentes propiedades anticancerígenas .

Arresto del ciclo celular e inducción de la apoptosis

Estudios adicionales sobre los derivados anticancerígenos del ácido 1-(benzo[d][1,3]dioxol-5-il)ciclopropanocarboxílico revelaron que ciertos compuestos pueden causar un arresto del ciclo celular en la fase S e inducir la apoptosis en las células cancerosas, lo cual es un mecanismo crucial para los fármacos anticancerígenos .

Estudios de relación estructura-actividad (SAR)

El compuesto sirve como plantilla para estudios de SAR para comprender la relación entre la estructura química y la actividad biológica. Esto es particularmente importante en la optimización de agentes anticancerígenos .

Modulación del ensamblaje de microtúbulos

Algunos derivados se han explorado por su capacidad de modular el ensamblaje de microtúbulos, un objetivo clave para los agentes anticancerígenos. Al afectar la polimerización de tubulina o estabilizar la estructura de los microtúbulos, estos compuestos podrían actuar potencialmente como agentes antitumorales efectivos .

Diseño de agentes antitubulina

Los derivados del compuesto se han utilizado para diseñar agentes antitubulina basados en las estructuras de moléculas conocidas que se dirigen a la tubulina. Este enfoque tiene como objetivo desarrollar fármacos anticancerígenos más potentes con una eficacia mejorada .

Exploración de agentes anticancerígenos basados en indoles

El marco del compuesto se ha utilizado para explorar la utilidad de los indoles como agentes anticancerígenos. Los indoles son un motivo estructural privilegiado en la química medicinal, y su incorporación en nuevos compuestos podría conducir al descubrimiento de nuevos fármacos anticancerígenos .

Desarrollo de nuevos agentes anticancerígenos

La investigación en curso sobre los derivados del ácido 1-(benzo[d][1,3]dioxol-5-il)ciclopropanocarboxílico contribuye al esfuerzo más amplio de desarrollar nuevos agentes anticancerígenos. Esta investigación es vital en la lucha contra el cáncer y la búsqueda de tratamientos más efectivos .

Direcciones Futuras

Future research on “1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid” and its derivatives could focus on further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these compounds . Additionally, more studies are needed to fully understand the mechanism of action of these compounds and their potential therapeutic applications.

Mecanismo De Acción

Target of Action

The primary targets of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid are microtubules and their component protein, tubulin . These structures are crucial for cell division and are therefore a leading target for anticancer agents .

Mode of Action

The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .

Biochemical Pathways

The affected biochemical pathway is the cell cycle , specifically the S phase . The compound’s interaction with tubulin disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This means that the compound prevents the cells from dividing and triggers programmed cell death .

Análisis Bioquímico

Biochemical Properties

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2, which are involved in the biosynthesis of prostaglandins from arachidonic acid . The nature of these interactions involves competitive inhibition, where 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid competes with arachidonic acid for the active site of the enzyme, thereby reducing the production of prostaglandins. Additionally, this compound has been evaluated for its anticancer activity, interacting with tubulin proteins to disrupt microtubule assembly and induce apoptosis in cancer cells .

Cellular Effects

The effects of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid on cellular processes are multifaceted. In cancer cells, this compound has been observed to cause cell cycle arrest at the S phase and induce apoptosis, particularly in acute lymphoblastic leukemia cells . This effect is mediated through the disruption of microtubule dynamics, which is crucial for cell division. Furthermore, 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid influences cell signaling pathways by modulating the activity of cyclooxygenase enzymes, leading to altered levels of prostaglandins and subsequent changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid exerts its effects through several mechanisms. The compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing prostaglandin synthesis . Additionally, it interacts with tubulin proteins, preventing their polymerization into microtubules, which is essential for mitotic spindle formation during cell division . This inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to modulate gene expression is also linked to its impact on prostaglandin levels, which are known to regulate various genes involved in inflammation and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid can lead to sustained inhibition of cyclooxygenase activity and persistent disruption of microtubule dynamics, resulting in prolonged cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclooxygenase activity and reduces inflammation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid is involved in metabolic pathways related to prostaglandin synthesis. The compound interacts with cyclooxygenase enzymes, inhibiting the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins . This inhibition affects the levels of downstream metabolites, altering the overall metabolic flux within the cell. Additionally, the compound’s impact on tubulin polymerization suggests potential interactions with other metabolic pathways involved in cell division and apoptosis .

Transport and Distribution

Within cells and tissues, 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to interact with ATP-binding cassette transporters, which facilitate its movement across cellular membranes . This interaction influences the compound’s localization and accumulation within different cellular compartments, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes and tubulin proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments, enhancing its ability to modulate cellular processes effectively .

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-10(13)11(3-4-11)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZVDTIYQUASAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559254 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

862574-89-8 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

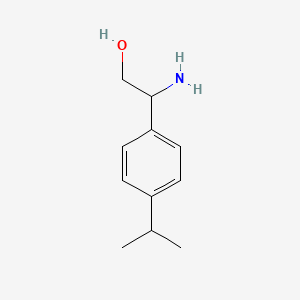

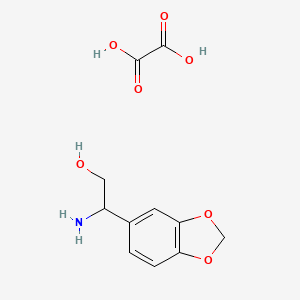

![2-Amino-2-[4-(methylthio)phenyl]ethanol](/img/structure/B1286317.png)

![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286335.png)